molecular formula C16H22ClN3O3 B5188610 N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide

Cat. No. B5188610
M. Wt: 339.82 g/mol
InChI Key: LHEHCHVLKGQJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as CGP 49823, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as dipeptidyl peptidase IV (DPP-IV) inhibitors and has been shown to have a wide range of biological effects.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 exerts its effects by inhibiting DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 increases the levels of these hormones, leading to improved glucose homeostasis and insulin secretion.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 has been shown to have a wide range of biochemical and physiological effects, including improved glucose tolerance, increased insulin secretion, and decreased inflammation. It has also been shown to have anti-cancer effects, possibly through its inhibition of DPP-IV.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 is its specificity for DPP-IV, which allows for targeted inhibition of this enzyme. However, one limitation is its relatively low potency compared to other DPP-IV inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823, including:
1. Further exploration of its potential therapeutic applications in diabetes, cancer, and inflammation.
2. Development of more potent analogs of N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 with improved efficacy.
3. Investigation of its effects on other biological pathways and systems.
4. Evaluation of its safety and toxicity in preclinical and clinical studies.
5. Development of new formulations and delivery methods to improve its pharmacokinetic properties.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 is typically synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base. The resulting intermediate is then reacted with ethylenediamine to yield the final product.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide 49823 has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and inflammation. It has been shown to inhibit DPP-IV, an enzyme that plays a key role in the regulation of glucose metabolism, and has been proposed as a potential treatment for type 2 diabetes.

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-12-3-4-13(11-14(12)17)19-16(22)15(21)18-5-2-6-20-7-9-23-10-8-20/h3-4,11H,2,5-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEHCHVLKGQJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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